molecular formula C14H20N2O3 B3850293 3-(Azocan-1-ylmethyl)-4-nitrophenol

3-(Azocan-1-ylmethyl)-4-nitrophenol

Cat. No.: B3850293
M. Wt: 264.32 g/mol
InChI Key: NDCCNIDIXGNHQO-UHFFFAOYSA-N
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Description

3-(Azocan-1-ylmethyl)-4-nitrophenol is a nitroaromatic compound derived from 4-nitrophenol, a widely studied environmental pollutant. The compound features a 4-nitrophenol backbone substituted at the 3-position with an azocan-1-ylmethyl group—an eight-membered cyclic amine containing an azo (-N=N- ) linkage.

4-Nitrophenol itself is a toxic compound found in industrial waste from pharmaceuticals, petrochemicals, and pesticides, with documented risks including blood cell damage, neurotoxicity, and mutagenicity . Its degradation into non-toxic species like hydroquinone or 4-aminophenol is a critical focus of research, often mediated by catalysts such as metal phthalocyanines or gold nanoclusters .

Properties

IUPAC Name

3-(azocan-1-ylmethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13-6-7-14(16(18)19)12(10-13)11-15-8-4-2-1-3-5-9-15/h6-7,10,17H,1-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCCNIDIXGNHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=C(C=CC(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-1-ylmethyl)-4-nitrophenol typically involves the reaction of 4-nitrophenol with azocane-1-methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Azocan-1-ylmethyl)-4-nitrophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(Azocan-1-ylmethyl)-4-aminophenol.

    Substitution: Formation of various substituted phenols depending on the reagent used.

Scientific Research Applications

3-(Azocan-1-ylmethyl)-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Azocan-1-ylmethyl)-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Nitrophenol
  • Structure : Basic nitroaromatic compound with a nitro group at the para position.
  • Applications : Intermediate in paracetamol synthesis; model pollutant in photocatalytic degradation studies.
  • Toxicity : Linked to methemoglobinemia, ocular damage, and hematological effects in animal studies .
  • Degradation Efficiency: Copper(II) phthalocyanine catalysts achieve 94.4–98.6% conversion to hydroquinone/benzoquinone under UV light .
3-(Pyridin-4-yl)propane-1-oxy-Substituted Copper Phthalocyanines
  • Structure: Non-peripheral Cu(II) phthalocyanines with pyridinium groups enhancing water solubility.
  • Applications: Photocatalysts for 4-nitrophenol degradation.
  • Performance: Quaternized derivatives achieve 98.6% conversion in 2 hours without oxidants, outperforming non-quaternized analogues (94.4%) due to improved aqueous solubility .
3-(Azocan-1-ylmethyl)-4-nitrophenol
  • Structure: 4-Nitrophenol with a bulky azocan-1-ylmethyl group at the 3-position.
  • Key Differences: Solubility: Azocan’s cyclic amine may enhance organic solvent solubility compared to pyridinium-based phthalocyanines, though water solubility likely requires quaternization. Catalytic Potential: The azo linkage could enable redox activity, but direct photocatalytic data are unavailable in the provided evidence.

Toxicity and Environmental Impact

Compound Toxicity Endpoints Bioavailability Insights Key Data Gaps
4-Nitrophenol Hematotoxicity, neurotoxicity, mutagenicity High oral absorption; low dermal absorption Human epidemiological data needed
2-Nitrophenol Insufficient data Unknown absorption mechanisms No health effects studies
3-Nitrophenol No available data Not studied All toxicity and exposure data lacking
This compound Likely lower acute toxicity due to structural modification Dependent on azocan’s metabolic stability Degradation pathways and chronic toxicity unknown

Catalytic and Degradation Performance

Catalyst/Compound Reaction Type Conversion Rate Products Conditions
Cu(II) Phthalocyanine (4) Photocatalysis 94.4% Hydroquinone, benzoquinone UV light, 2 hours
Quaternized Derivative (5) Photocatalysis 98.6% Hydroquinone, benzoquinone UV light, 2 hours
Au-NCs/SCNPs Borohydride reduction Not quantified 4-Aminophenol Water, room temperature
This compound Potential catalysis or degradation target Unknown Theoretical: Azocan-derived amines, 4-aminophenol Requires experimental validation

Key Research Findings and Gaps

  • Photocatalytic Efficiency : Pyridinium-substituted phthalocyanines outperform unmodified derivatives, suggesting that solubility-enhancing groups are critical for high conversion rates .
  • Toxicity Mitigation: Structural modifications (e.g., azocan substitution) may reduce 4-nitrophenol’s inherent toxicity, but this remains untested .
  • Degradation Pathways: Hydroquinone is the primary product of 4-nitrophenol degradation, but azocan-containing derivatives could yield novel intermediates requiring characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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